molecular formula C6H6Cl2N2O2 B2856032 3-(4,5-dichloro-1H-imidazol-1-yl)propanoic acid CAS No. 1219564-85-8

3-(4,5-dichloro-1H-imidazol-1-yl)propanoic acid

Cat. No.: B2856032
CAS No.: 1219564-85-8
M. Wt: 209.03
InChI Key: SWXRTOWAJZZOFC-UHFFFAOYSA-N
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Description

3-(4,5-Dichloro-1H-imidazol-1-yl)propanoic acid is a synthetic organic compound characterized by the presence of an imidazole ring substituted with two chlorine atoms at positions 4 and 5

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4,5-dichloro-1H-imidazol-1-yl)propanoic acid typically involves the reaction of 4,5-dichloroimidazole with a suitable propanoic acid derivative. One common method includes dissolving 4,5-dichloroimidazole in an organic solvent, followed by the addition of a propanoic acid derivative under acidic or basic conditions to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as crystallization or distillation to purify the final product .

Chemical Reactions Analysis

Types of Reactions: 3-(4,5-Dichloro-1H-imidazol-1-yl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atoms .

Scientific Research Applications

3-(4,5-Dichloro-1H-imidazol-1-yl)propanoic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-(4,5-dichloro-1H-imidazol-1-yl)propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • 1H-Imidazole-4-propanoic acid
  • 1H-Imidazole-5-propanoic acid
  • 3-(1H-Imidazol-4-yl)propionic acid
  • 3-(Imidazol-4(5)-yl)propionic acid
  • Deamino-histidine
  • Dihydrourocanic acid

Uniqueness: 3-(4,5-Dichloro-1H-imidazol-1-yl)propanoic acid is unique due to the presence of chlorine atoms at positions 4 and 5 on the imidazole ring. This substitution can significantly alter its chemical and biological properties compared to similar compounds without these chlorine atoms .

Properties

IUPAC Name

3-(4,5-dichloroimidazol-1-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6Cl2N2O2/c7-5-6(8)10(3-9-5)2-1-4(11)12/h3H,1-2H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWXRTOWAJZZOFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(N1CCC(=O)O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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